molecular formula C21H24Cl2N6O2S B607004 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide CAS No. 1215010-55-1

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide

カタログ番号: B607004
CAS番号: 1215010-55-1
分子量: 495.4 g/mol
InChIキー: XMBSZPZJLPTFMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DDD85646は、N-ミリストイル転移酵素(NMT)に対する強力な阻害活性で知られるピラゾールスルホンアミド化合物です。この酵素は、特定の細胞タンパク質のN末端にミリストイル酸を転移させる役割を担っており、多くのタンパク質の正常な機能に不可欠な修飾です。 DDD85646は、アフリカ睡眠病などの病気を引き起こすトリパノソーマ感染症の治療における前臨床モデルで著しい有効性を示しています .

準備方法

合成経路および反応条件: DDD85646の合成には、ピラゾールスルホンアミド構造の形成が含まれます。主なステップには次のものがあります。

工業生産方法: DDD85646の工業生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化して、より大きな規模で行われます。 これには、大型反応器の使用、反応条件の精密な制御、結晶化やクロマトグラフィーなどの精製技術が含まれます .

反応の種類:

    置換反応: DDD85646は、特にピラゾール環とスルホンアミド基で置換反応を受ける可能性があります。

    酸化および還元:

一般的な試薬および条件:

    置換反応: スルホニルクロリド、ヒドラジン、さまざまな求電子剤および求核剤などの試薬。

    酸化および還元: 所望の変換に応じて、過マンガン酸カリウムなどの一般的な酸化剤または水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、ピラゾール環またはスルホンアミド基に異なる官能基が結合した、さまざまなDDD85646誘導体をもたらす可能性があります .

科学的研究の応用

Cancer Therapeutics

PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:

  • Breast Cancer
  • Lung Cancer
  • Bladder Cancer
  • Pancreatic Cancer

In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .

Tissue Selectivity

Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .

Case Study 1: Efficacy in Breast Cancer

A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Lung and Bladder Cancer Trials

Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .

作用機序

DDD85646は、N-ミリストイル転移酵素を阻害することで効果を発揮します。この酵素は、特定のタンパク質のN末端にミリストイル酸を転移させる触媒作用を担い、それらの適切な局在化と機能に不可欠な修飾です。DDD85646はN-ミリストイル転移酵素の活性部位に結合し、ミリストイル酸の転移を阻止し、それによって標的タンパク質の機能を阻害します。 この阻害は寄生虫の死につながる可能性があり、DDD85646を強力な抗寄生虫剤にします .

類似の化合物:

DDD85646の独自性: DDD85646は、特にトリパノソーマ属において、N-ミリストイル転移酵素に対するその高い効力と特異性のために独自です。アフリカ睡眠病の前臨床モデルにおけるその有効性は、治療薬としての可能性を強調しています。 さらに、そのよく特徴付けられた作用機序と構造データの入手可能性は、N-ミリストイル転移酵素阻害の研究に役立つツールとなっています .

類似化合物との比較

Uniqueness of DDD85646: DDD85646 is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .

生物活性

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.

The primary target of DDD85646 is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. DDD85646 has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .

Efficacy Against Pathogens

Research indicates that DDD85646 demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .

Pharmacokinetics

The pharmacokinetic profile of DDD85646 has been characterized in animal models. Key findings include:

  • Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.
  • Half-life : About 1.2 hours, indicating a relatively short duration of action.
  • Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.
  • Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .

Structure-Activity Relationship (SAR)

The biological activity of DDD85646 is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:

  • The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.
  • Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .

Table 1: Biological Activity Data

CompoundTargetIC50 (μM)EC50 (μM)Selectivity Ratio
DDD85646TbNMT1.921High
DDD85646LmNMT0.002-Very High
DDD85646TcNMT0.003-Very High

Table 2: Pharmacokinetic Properties

ParameterValue
Oral Bioavailability19%
Half-life1.2 hours
Volume of Distribution0.4 L/kg
Blood Clearance6 mL/min/kg

Case Studies

Several studies have highlighted the effectiveness of DDD85646 in preclinical models:

  • In Vivo Efficacy : In mouse models infected with T. brucei, treatment with DDD85646 resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .
  • Safety Profile : Toxicological assessments indicated that DDD85646 has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .

化学反応の分析

Cross-Coupling Reactions for Linker Modifications

The compound’s aryl bromide intermediate (e.g., 7 in Scheme 3 of ) enables cross-coupling reactions to introduce diverse substituents:

  • Sonogashira Coupling : Reacted with terminal alkynes (e.g., 5-ethynyl-1-methyl-1H-imidazole or 1-methyl-4-(prop-2-yn-1-yl)piperazine) to form rigid propargyl-linked derivatives (12 , 13 ). These reactions used Pd catalysts under standard Sonogashira conditions, though resulting compounds showed reduced activity compared to flexible alkyl linkers .
  • Suzuki-Miyaura Coupling : A 9-BBN-mediated boron-alkyl Suzuki reaction enabled coupling with alkenes (e.g., allylpiperidine derivatives). This method produced compounds with propyl or butyl linkers (14–23 ), enhancing potency (EC<sub>50</sub> values ≤0.002 μM) and isoform selectivity (>100-fold) .

Table 1: Key Cross-Coupling Modifications and Outcomes

Reaction TypeReagents/ConditionsProduct ExampleTbNMT IC<sub>50</sub> (μM)Selectivity (HsNMT/TbNMT)
SonogashiraPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, NEt<sub>3</sub>12 0.071.4
Suzuki (9-BBN)9-BBN, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>16 0.00216
Direct Alkene AdditionAllylpiperidine, 9-BBN, THF20 0.000612

Sulfonamide Functionalization

The sulfonamide group undergoes selective alkylation and fluorination:

  • N-Alkylation : Treatment with sodium chlorodifluoroacetate introduced a difluoromethyl group to the sulfonamide nitrogen, yielding 40 (IC<sub>50</sub> = 0.003 μM). This modification improved blood-brain barrier permeability (P<sub>app</sub> = 10.6 × 10<sup>−6</sup> cm/s) .
  • Secondary Amine Deprotection : Boc-protected amines (e.g., in 18 , 19 ) were deprotected using TFA/DCM, restoring basicity critical for target engagement .

Pyrazole Headgroup Optimization

The 1,3,5-trimethylpyrazole moiety is resistant to modification due to steric and electronic constraints:

  • Methyl Group Removal : Deleting 3- or 5-methyl groups (2 , 3 ) retained enzyme potency (IC<sub>50</sub> ≈0.01 μM), but removing both caused a 10-fold drop .
  • N1-Methyl Substitution : Larger substituents at N1 reduced activity due to clashes in the hydrophobic binding pocket (e.g., 4 vs. 1 ) .

Piperazine Tail Modifications

The piperazine ring tolerates substitution to modulate physicochemical properties:

  • N-Methylation : Enhanced selectivity for parasitic N-myristoyltransferase (NMT) over human isoforms .
  • Linker Extension : Adding methylene units (e.g., 20 vs. 16 ) improved antiparasitic activity (EC<sub>50</sub> = 0.0006 μM) but reduced selectivity .

Table 2: Impact of Piperazine Tail Modifications

CompoundLinker LengthTbNMT IC<sub>50</sub> (μM)Brain:Blood Ratio (Mouse)
14 C30.0030.5
20 C40.00060.8
22 C50.00041.2

Synthetic Routes and Yield Optimization

  • Key Intermediate Synthesis : The core benzenesulfonamide scaffold is synthesized via nucleophilic substitution of 2,6-dichloro-4-bromobenzenesulfonamide with 1,3,5-trimethylpyrazole .
  • Scale-Up Challenges : Low yields (<30%) in Sonogashira reactions necessitated alternative strategies like Suzuki couplings (yields >70%) .

特性

IUPAC Name

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSZPZJLPTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347812
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215010-55-1
Record name DDD-85646
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDD-85646
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。